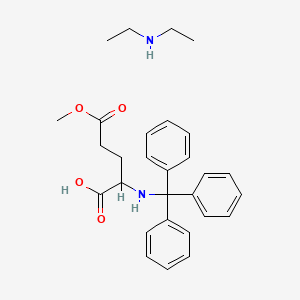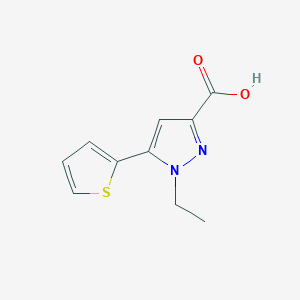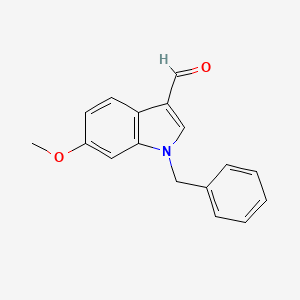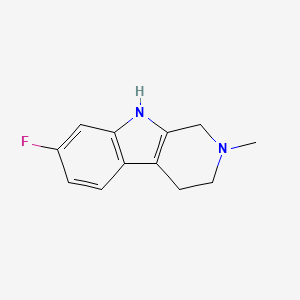
N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Übersicht
Beschreibung
N-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide, also known as FMIF, is an organoformamide compound that has been studied for its potential applications in various scientific fields. FMIF is a derivative of indole and is synthesized from the reaction of formaldehyde and 6-methyl-1H-indole. It is a water-soluble compound with a molecular weight of 256.37 g/mol and a melting point of 135-138°C. FMIF has been used in various scientific research applications due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Labelled Compound Synthesis : N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide, related to N-methylformamide and N, N-dimethylformamide, has been synthesized with labels such as 14C and deuterium for exploring its antitumor properties (Threadgill & Gate, 1983).
Metabolite Identification : Research has been conducted on urine samples from mice treated with N,N-dimethylformamide to identify its major urinary metabolite using NMR spectroscopy, showing the compound's metabolic transformation (Kestell et al., 1986).
Pharmaceutical Process Development : A manufacturing process for a peptide-like compound related to N,N-dimethylformamide has been developed for treating diabetes, highlighting the compound's pharmaceutical relevance (Sawai et al., 2010).
Biological and Pharmacological Research
Biological Activity in Pesticides : The formamidines, including compounds related to N,N-dimethylformamide, show a range of biological activities and are used as acaricide-insecticides. Their mode of action and environmental effects have been extensively studied (Hollingworth, 1976).
Development of Dynamin GTPase Inhibitors : Research on indole-based compounds, structurally similar to this compound, has led to the development of potent inhibitors of dynamin GTPase, important in cellular endocytosis processes (Gordon et al., 2013).
Formyl-Peptide Receptor Agonists : Derivatives of N,N-dimethylformamide have been synthesized and evaluated as agonists of the human formyl-peptide receptor 2, illustrating their potential in resolving inflammatory reactions (Lacivita et al., 2015).
Eigenschaften
IUPAC Name |
N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-4-5-10-11(6-9)15-12(7-17)13(10)14-8-16(2)3/h4-8,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRKVPXDCVQJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C=O)N=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



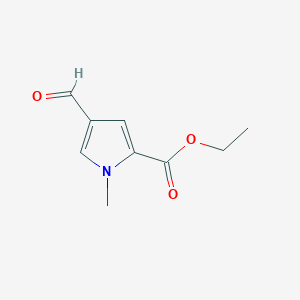



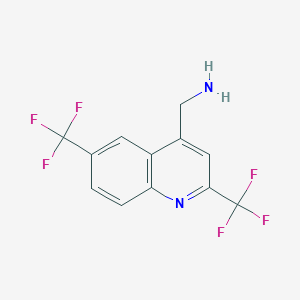
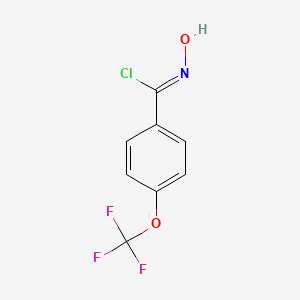
![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B3082688.png)


